molecular formula C16H18N2O4S B6536551 N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]propane-1-sulfonamide CAS No. 1040661-07-1

N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]propane-1-sulfonamide

Cat. No.: B6536551
CAS No.: 1040661-07-1
M. Wt: 334.4 g/mol
InChI Key: DYQYEYFQTRHXJN-UHFFFAOYSA-N
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Description

The compound “N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]propane-1-sulfonamide” is a complex organic molecule that contains several functional groups, including a furan ring, an indole ring, a carbonyl group, and a sulfonamide group . These functional groups suggest that this compound could have interesting chemical and biological properties.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the furan and indole rings, along with the carbonyl and sulfonamide groups . These groups could potentially participate in various chemical reactions and interactions.


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, similar compounds can undergo a variety of reactions. For example, the furan ring can participate in electrophilic aromatic substitution reactions, and the carbonyl group can undergo nucleophilic addition reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and the presence of the functional groups. For example, the presence of the polar sulfonamide and carbonyl groups could make this compound soluble in polar solvents .

Future Directions

The study of this compound could open up new avenues in various fields, depending on its properties. It could potentially be used in medicinal chemistry, materials science, or other areas of research .

Properties

IUPAC Name

N-[1-(furan-2-carbonyl)-2,3-dihydroindol-6-yl]propane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S/c1-2-10-23(20,21)17-13-6-5-12-7-8-18(14(12)11-13)16(19)15-4-3-9-22-15/h3-6,9,11,17H,2,7-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYQYEYFQTRHXJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)NC1=CC2=C(CCN2C(=O)C3=CC=CO3)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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